(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 158393-18-1
VCID: VC0135590
InChI: InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1
SMILES: C1CN2CC(CC2C(=O)N1)O
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

CAS No.: 158393-18-1

Cat. No.: VC0135590

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one - 158393-18-1

Specification

CAS No. 158393-18-1
Molecular Formula C7H12N2O2
Molecular Weight 156.185
IUPAC Name (7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1
Standard InChI Key JQCSFFVNZWKQOP-RITPCOANSA-N
SMILES C1CN2CC(CC2C(=O)N1)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound containing fused pyrrole and pyrazine rings with specific stereochemistry. The compound is characterized by the following identifiers:

PropertyValue
CAS Number158393-18-1
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
IUPAC Name(7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
SynonymsPyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-, (7R-cis)- (9CI)
InChIKeyJQCSFFVNZWKQOP-RITPCOANSA-N

Structural Features

The compound features a fused bicyclic structure with distinct stereochemistry at two positions. The 7R configuration refers to the hydroxyl-bearing carbon, while the 8aS configuration defines the stereochemistry at the ring junction. This specific stereochemical arrangement is critical for its potential biological activities and interactions with target proteins.

The structure contains:

  • A hydroxy group at the 7-position with R configuration

  • A carbonyl group at the 1-position, forming part of the amide functionality

  • A saturated pyrrole ring fused with a pyrazinone moiety

  • A rigid bicyclic skeleton with defined stereochemistry

Physical and Chemical Properties

Physical Properties

Based on available data, the physical properties of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one are summarized below:

PropertyValue
Physical FormPowder
Recommended Storage4°C (refrigerated)
Purity (commercial)Typically 95%
LogPNot explicitly provided in available data
Topological Polar Surface Area (PSA)Approximately 43.8 Ų

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by its functional groups:

  • The hydroxyl group at the 7-position can participate in hydrogen bonding and undergo typical alcohol reactions (esterification, oxidation, etc.)

  • The amide functionality (lactam) is relatively stable under neutral conditions but can undergo hydrolysis under strong acidic or basic conditions

  • The tertiary amine nitrogen in the ring system can act as a weak base and nucleophile

Synthesis Methodologies

Several synthetic approaches have been reported for accessing pyrrolopyrazinone structures similar to (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. Based on the extensive review provided in the literature , the following strategies are noteworthy:

Starting from 2-Monosubstituted Pyrroles

One approach involves cyclization of an open-chain pyrrole-2-amide after potassium carbonate-catalyzed cyclization . This method typically proceeds through an aza-Michael addition, allowing for the construction of the pyrazinone ring. The stereochemistry can be controlled through careful selection of reaction conditions and chiral catalysts .

Starting from 1-Monosubstituted Pyrroles

Another synthetic approach begins with 1-monosubstituted pyrroles. For instance, a precursor can be prepared from aspartic acid dimethyl ester and reacted with chlorosulfonyl isocyanate (CSI) to afford a pyrrolopyrazinedione intermediate, which can then be reduced and dehydrated to yield the target pyrrolopyrazinone system .

Cyclization via Amino Alcohol Intermediates

A common approach utilizes amino alcohol intermediates that can undergo cyclization to form the desired bicyclic system. As described in the literature, when a precursor containing an aminal is treated with trifluoroacetic acid, it can form a reactive iminium salt that cyclizes to generate the bicyclic framework . This method has been successfully employed in the synthesis of related natural products.

Metal-Catalyzed Approaches

Various metal-catalyzed approaches have been developed for the synthesis of pyrrolopyrazinones. For example, palladium-catalyzed intramolecular cyclization reactions have been used to construct the bicyclic skeleton with control over stereochemistry . These methods often employ specific ligands to direct the stereochemical outcome of the reaction.

Biological Significance and Applications

Relation to Natural Products

The pyrrolopyrazinone scaffold is found in numerous natural products, particularly marine alkaloids with interesting biological activities. According to the scientific literature , related structures occur in compounds such as:

  • Longamide A and B - bromopyrrole alkaloids from marine sponges

  • Hanishin - a semiracemic C9 alkaloid from the Axinellid sponge Acanthella carteri

  • Cyclooroidin - a natural product from the Mediterranean sponge Agelas oroides

  • Agesamide - bromopyrrole alkaloids from sponge Agelas species

ActivityExample
Aldose Reductase InhibitionRelated compound AS-3201 (ranirestat) has been granted orphan drug status for treating diabetic neuropathy
Melanin-Concentrating Hormone AntagonismPyrrolopyrazinones have been described as MCH-R1 antagonists with potential in anti-obesity therapy
HIV-1 Integrase InhibitionSimilar scaffolds have shown activity as HIV-1 integrase inhibitors
Glutamate Receptor ModulationSome derivatives act as mGluR1 antagonists
Kinase InhibitionRelated structures have demonstrated activity against various kinases
Immunosuppressive EffectsSome pyrrolopyrazinones act as indoleamine-2,3-dioxygenase 1 (IDO-1) inhibitors

Related Compounds and Structural Analogs

Direct Structural Analogs

Several direct structural analogs of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one have been identified in the literature:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one158393-20-5 C9H16N2O2Ethyl substituent at position 2
(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one2165427-89-2 C7H11FN2OFluorine instead of hydroxyl at position 7
(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one2751603-22-0 C7H12N2O2Inverted stereochemistry at position 7 (S instead of R)
(7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione132714-97-7 C14H16N2O3Benzyl group at position 2 and additional carbonyl at position 4

Related Heterocyclic Systems

The broader family of pyrrolopyrazinones includes several important heterocyclic systems with varying degrees of saturation and substitution patterns:

  • Dihydropyrrolo[1,2-a]pyrazinones - contain one additional double bond compared to the title compound

  • Pyrrolo[1,2-a]pyrazin-1,4-diones - contain an additional carbonyl group at position 4

  • Pyrazolopyrroles - related heterocyclic systems with different nitrogen positions

  • Pyrrolodiketopiperazines - contain two carbonyl groups in the six-membered ring

ClassificationDetails
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator